molecular formula C14H18O2 B2506175 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid CAS No. 445029-32-3

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid

Cat. No. B2506175
CAS RN: 445029-32-3
M. Wt: 218.296
InChI Key: ANPQFLQUUUWDQU-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid, also known as 2-TBCA, is a cyclopropane-based carboxylic acid. It is an organic compound that is used in various scientific and industrial applications. This compound has been studied extensively in the past few decades due to its unique properties and potential applications in various fields. In

Scientific Research Applications

Polymer Chemistry and Material Science

The compound’s unique cyclopropane ring structure contributes to its use in polymer chemistry. Researchers have explored its potential as a monomer for creating novel polymers with tailored properties. By incorporating this compound into polymer chains, they can enhance mechanical strength, thermal stability, and chemical resistance. Additionally, it has been investigated as a modifier for improving the properties of existing materials, such as plastics and coatings .

Photochemical Reactions and Photoinitiators

2-(4-tert-Butylphenyl)cyclopropanecarboxylic acid exhibits interesting photochemical behavior. It can serve as a photoinitiator in polymerization reactions, particularly in UV-curable systems. When exposed to UV light, it undergoes ring-opening reactions, leading to the initiation of polymerization. This property finds applications in adhesives, coatings, and dental materials .

Agrochemicals and Pesticides

Researchers have explored the compound’s potential as an agrochemical due to its structural resemblance to certain natural products. It may act as a precursor for designing novel insecticides or herbicides. Investigations into its bioactivity against pests and weeds are ongoing, aiming to develop environmentally friendly alternatives to conventional chemicals .

Materials for Optical Devices

The tert-butylphenyl group in the compound imparts steric hindrance, affecting its electronic properties. As a result, it has been studied for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently makes it a promising candidate for next-generation displays and lighting technologies .

Medicinal Chemistry and Drug Design

While not yet widely explored, the compound’s structural features could inspire drug discovery efforts. Medicinal chemists may investigate its potential as a scaffold for designing new pharmaceutical agents. By modifying its substituents, they could create analogs with improved bioactivity, targeting specific disease pathways .

Surface Modification and Self-Assembly

Surface-functionalization applications involve attaching the compound to solid surfaces, such as nanoparticles or thin films. Its cyclopropane moiety can participate in surface reactions, altering wettability, adhesion, and other surface properties. Researchers have also investigated its self-assembly behavior on surfaces, which could lead to novel nanomaterials with tailored functionalities .

properties

IUPAC Name

2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPQFLQUUUWDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334214
Record name 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid

CAS RN

445029-32-3
Record name 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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